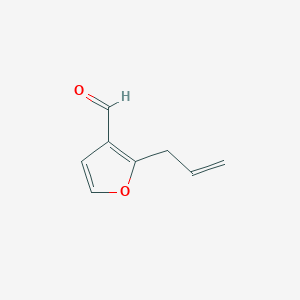
2-(Prop-2-en-1-yl)furan-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-en-1-yl)furan-3-carbaldehyde: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a prop-2-en-1-yl group and an aldehyde group at the 3-position. Furans are known for their reactivity and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)furan-3-carbaldehyde can be achieved through several methods. One common approach involves the aldol condensation of furan-2-carbaldehyde (furfural) with prop-2-en-1-yl derivatives. This reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out in a solvent like methanol at room temperature . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the hydroarylation of furanic conjugated enones by arenes under superelectrophilic activation. This process utilizes strong acids like triflic acid or aluminum chloride as catalysts and can achieve high yields of the target compound . The use of renewable carbohydrate feedstocks, such as furfural and 5-hydroxymethylfurfural, as starting materials is also explored for sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(Prop-2-en-1-yl)furan-3-carboxylic acid.
Reduction: 2-(Prop-2-en-1-yl)furan-3-methanol.
Substitution: 2-(Prop-2-en-1-yl)-5-bromofuran-3-carbaldehyde (for halogenation).
Scientific Research Applications
2-(Prop-2-en-1-yl)furan-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)furan-3-carbaldehyde depends on its specific application. In antimicrobial research, its activity is attributed to the interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative with an aldehyde group at the 2-position. It is a key starting material for the synthesis of various furan compounds.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position. It is derived from renewable carbohydrate feedstocks and is used in the production of bio-based chemicals.
2,5-Diformylfuran: A furan derivative with aldehyde groups at the 2- and 5-positions.
Uniqueness
2-(Prop-2-en-1-yl)furan-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the prop-2-en-1-yl group enhances its potential for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-prop-2-enylfuran-3-carbaldehyde |
InChI |
InChI=1S/C8H8O2/c1-2-3-8-7(6-9)4-5-10-8/h2,4-6H,1,3H2 |
InChI Key |
ZSODIRYPKLPRQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















